1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and thiazole intermediates, followed by their coupling and subsequent modifications to introduce the pyrrole ring and other functional groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the imino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored as a candidate for drug development, particularly for neurological diseases due to its potential to interact with muscarinic receptors
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as muscarinic receptors. By binding to these receptors, the compound can modulate neurotransmitter release and neuronal activity, which is of particular interest in the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: Another compound with a similar piperidine structure but different functional groups.
2,4-Disubstituted thiazoles: Compounds with similar thiazole rings but different substituents.
Uniqueness
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of piperidine, thiazole, and pyrrole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30N4OS |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
1-[2-(1-benzylpiperidin-4-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C27H30N4OS/c28-26-25(27-29-23(19-33-27)22-9-5-2-6-10-22)24(32)18-31(26)16-13-20-11-14-30(15-12-20)17-21-7-3-1-4-8-21/h1-10,19-20,28,32H,11-18H2 |
InChI Key |
QCDONOHBUVECLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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